molecular formula C21H28N2O2 B7529554 3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine

3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine

Cat. No. B7529554
M. Wt: 340.5 g/mol
InChI Key: RWDLQVRSOIZJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPPA and is used in various studies to investigate its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of MPPA is not fully understood, but it is believed to act as an allosteric inhibitor of protein-protein interactions. MPPA binds to a specific site on the protein, causing a conformational change that inhibits its interaction with other proteins. This inhibition of protein-protein interactions can lead to a disruption of cellular signaling pathways, which can have significant physiological effects.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. In addition to its potential applications in cancer therapeutics, MPPA has also been shown to have anti-inflammatory properties. MPPA inhibits the production of pro-inflammatory cytokines, which can have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MPPA in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are reliable and reproducible. However, one of the limitations of using MPPA is its limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on MPPA. One area of research is the development of MPPA analogs with improved solubility and potency. Another area of research is the investigation of the potential applications of MPPA in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MPPA and its potential applications in different fields.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of MPPA has been optimized to ensure high yields and purity, making it suitable for use in various research studies. MPPA has been shown to have potential applications in cancer therapeutics, anti-inflammatory treatments, and other fields. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in different fields.

Synthesis Methods

The synthesis of MPPA involves the reaction of 3-morpholin-4-ylpropan-1-amine with 2-phenylmethoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of MPPA as a white solid with a purity of over 98%. The synthesis of MPPA has been optimized to ensure high yields and purity, making it suitable for use in research studies.

Scientific Research Applications

MPPA has been used in various research studies to investigate its potential applications in different fields. One of the significant areas of research is its use as an inhibitor of protein-protein interactions. MPPA has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is essential for cancer cell survival. This inhibition of protein-protein interactions has potential applications in the development of cancer therapeutics.

properties

IUPAC Name

3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-2-7-19(8-3-1)18-25-21-10-5-4-9-20(21)17-22-11-6-12-23-13-15-24-16-14-23/h1-5,7-10,22H,6,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDLQVRSOIZJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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